molecular formula C14H11ClOS B1597514 4-Chloro-4'-(methylthio)benzophenone CAS No. 72585-17-2

4-Chloro-4'-(methylthio)benzophenone

Cat. No.: B1597514
CAS No.: 72585-17-2
M. Wt: 262.8 g/mol
InChI Key: MXNKVONPGXQVLF-UHFFFAOYSA-N
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Description

4-Chloro-4’-(methylthio)benzophenone is an organic compound with the molecular formula C14H11ClOS and a molecular weight of 262.76 g/mol . It is a benzophenone derivative, characterized by the presence of a chlorine atom and a methylthio group attached to the benzene rings. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

4-Chloro-4’-(methylthio)benzophenone can be synthesized through various methods. One common synthetic route involves the reaction of thioanisole with 4-chlorobenzoyl chloride . The reaction typically occurs under Friedel-Crafts acylation conditions, using a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:

    Reactants: Thioanisole and 4-chlorobenzoyl chloride.

    Catalyst: Aluminum chloride (AlCl3).

    Solvent: Anhydrous dichloromethane (CH2Cl2).

    Conditions: The reaction mixture is stirred at room temperature for several hours.

The product, 4-Chloro-4’-(methylthio)benzophenone, is then purified through recrystallization or column chromatography.

Chemical Reactions Analysis

4-Chloro-4’-(methylthio)benzophenone undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols under nucleophilic aromatic substitution conditions.

Scientific Research Applications

4-Chloro-4’-(methylthio)benzophenone has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound is utilized in proteomics research to study protein interactions and functions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-4’-(methylthio)benzophenone depends on its specific application. In organic synthesis, it acts as an electrophile in Friedel-Crafts acylation reactions, where the carbonyl carbon is the reactive site. In biological applications, it may interact with proteins or enzymes, affecting their structure and function.

Comparison with Similar Compounds

4-Chloro-4’-(methylthio)benzophenone can be compared with other benzophenone derivatives, such as:

    4-Chloro-4’-hydroxybenzophenone: Similar structure but with a hydroxyl group instead of a methylthio group.

    4-Methylthio-4’-methoxybenzophenone: Contains a methoxy group instead of a chlorine atom.

    4-Chloro-4’-methylbenzophenone: Lacks the methylthio group.

The presence of both the chlorine and methylthio groups in 4-Chloro-4’-(methylthio)benzophenone imparts unique reactivity and properties, making it valuable for specific applications .

Properties

IUPAC Name

(4-chlorophenyl)-(4-methylsulfanylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClOS/c1-17-13-8-4-11(5-9-13)14(16)10-2-6-12(15)7-3-10/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXNKVONPGXQVLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374017
Record name 4-Chloro-4'-(methylthio)benzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72585-17-2
Record name 4-Chloro-4'-(methylthio)benzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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